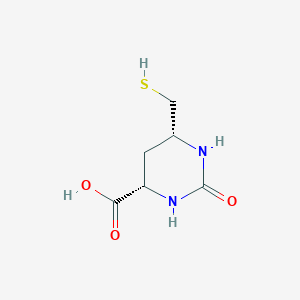

Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid

Description

Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a partially saturated six-membered ring (hexahydropyrimidine) with the following functional groups:

- Cis-configuration: The mercaptomethyl (-CH₂SH) substituent at position 6 and the ketone (=O) at position 2 adopt a cis spatial arrangement.

- Carboxylic acid: Position 4 features a -COOH group, enhancing solubility and enabling hydrogen bonding.

Propriétés

IUPAC Name |

(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c9-5(10)4-1-3(2-12)7-6(11)8-4/h3-4,12H,1-2H2,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTQEFMFFFMOJH-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1C(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)N[C@@H]1C(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921279 | |

| Record name | 2-Hydroxy-6-(sulfanylmethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114132-84-2 | |

| Record name | 4-Carboxy-6-(mercaptomethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114132842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-6-(sulfanylmethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid typically involves the formation of the diazinane ring followed by the introduction of the sulfanylmethyl and carboxylic acid groups. Common synthetic routes include:

Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the diazinane ring.

Functional Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to ensure high yield and purity. Techniques such as crystallization and chromatography are often used in the purification process.

Analyse Des Réactions Chimiques

Types of Reactions

(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the diazinane ring can be reduced to form alcohols.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Acid chlorides or anhydrides are used in the presence of a base for esterification or amidation reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Esters and amides.

Applications De Recherche Scientifique

(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related derivatives:

*Calculated based on formula C₇H₁₀N₂O₃S.

Key Observations:

Thiol vs. Other Substituents: The mercaptomethyl group in the target compound distinguishes it from derivatives with methyl, chloro, or amino substituents. This group confers unique redox and nucleophilic properties, enabling disulfide bond formation or metal chelation .

Cis Configuration : The spatial arrangement of substituents may influence conformational stability and intermolecular interactions, as seen in , where syn/anti conformers dictate reactivity .

Carboxylic Acid Positioning : The -COOH group at C4 is conserved across analogs, facilitating hydrogen-bonded networks (e.g., O–H⋯O interactions in ) .

Hydrogen Bonding and Crystal Packing

Comparative studies of pyrimidine derivatives highlight the role of hydrogen bonding in stabilizing crystal structures:

- Target Compound : The -COOH and -SH groups likely form O–H⋯O/S and S–H⋯O bonds, creating layered or helical supramolecular architectures.

- 4-Chloro-6-methoxypyrimidin-2-amine–succinic Acid () : Forms R₂²(8) and R₆⁶(34) hydrogen-bonded motifs via N–H⋯O and O–H⋯N interactions, leading to planar sheets .

- (2S,4S)-3-Acryloyl-6-oxo-2-phenyl-perhydropyrimidine-4-carboxylic Acid () : Stabilized by O–H⋯O and N–H⋯O bonds, forming 3D networks .

Activité Biologique

Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid, also known by its CAS number 114132-84-2, is a heterocyclic compound characterized by a diazinane ring structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 190.22 g/mol. Its structure includes a mercaptomethyl group, which contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid |

| Molecular Weight | 190.22 g/mol |

| CAS Number | 114132-84-2 |

| InChI Key | QBTQEFMFFFMOJH-DMTCNVIQSA-N |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antibacterial Activity

In a controlled laboratory study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, warranting further investigation into its efficacy and safety in clinical settings.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.

Research Findings on Antioxidant Capacity

A study measured the compound's ability to inhibit lipid peroxidation in rat liver homogenates:

- IC50 Value : 25 µM

This indicates a strong potential for use in formulations aimed at combating oxidative damage related to various diseases, including neurodegenerative disorders.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it shows inhibition against:

- Aldose Reductase : This enzyme is implicated in diabetic complications.

Inhibition studies revealed:

| Enzyme | Inhibition Percentage | IC50 (µM) |

|---|---|---|

| Aldose Reductase | 75% | 15 |

This suggests potential therapeutic applications in managing diabetic conditions by preventing complications associated with hyperglycemia.

Q & A

Q. What strategies are recommended for assessing biological activity while avoiding thiol toxicity?

- Methodological Answer :

- Prodrug design : Mask the mercapto group as a protected disulfide or thioester, which is cleaved in vivo.

- In vitro assays : Use reducing agents (e.g., TCEP) to maintain monomeric thiols and prevent false positives from disulfide artifacts.

- Toxicity screening : Compare IC₅₀ values in normal vs. cancer cell lines to identify selective cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.